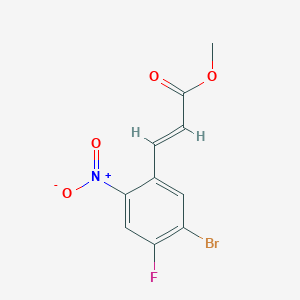
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is an organic compound with the molecular formula C10H7BrFNO4 It is a derivative of acrylic acid and contains a bromine, fluorine, and nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate typically involves the esterification of 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction: Formation of Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate.
Oxidation: Formation of various oxidized derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the bromine and fluorine atoms may influence binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(5-Chloro-4-fluoro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-(5-Bromo-4-chloro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring
Propriétés
Formule moléculaire |
C10H7BrFNO4 |
|---|---|
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
methyl (E)-3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3/b3-2+ |
Clé InChI |
OKHZHBDJOZFECU-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])F)Br |
SMILES canonique |
COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


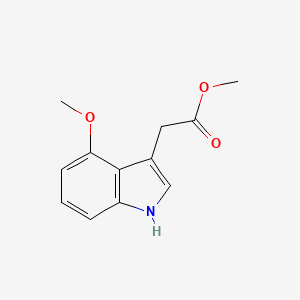
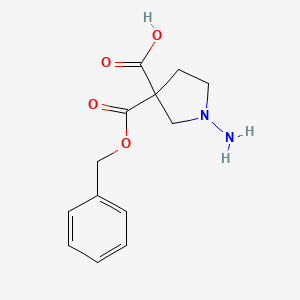
![Tert-butyl 3-(4-chlorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B15123989.png)
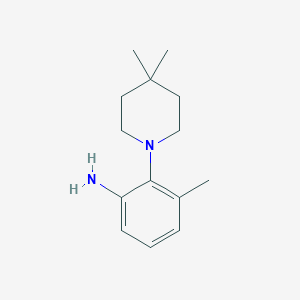

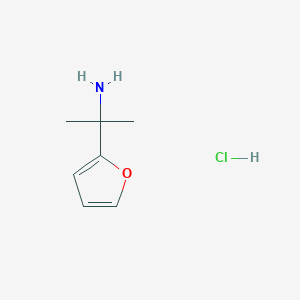
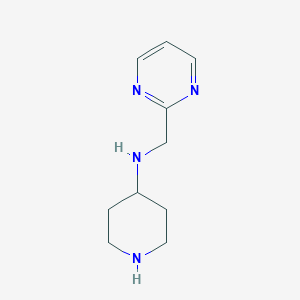
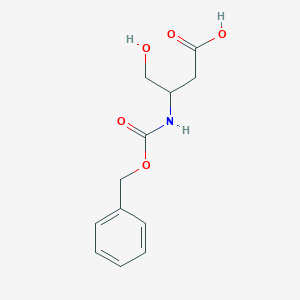
![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)
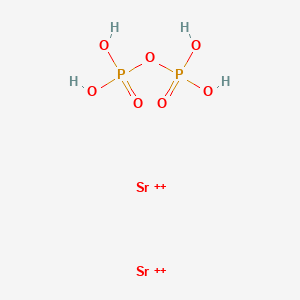

![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-6-[(E)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B15124019.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid](/img/structure/B15124024.png)
![Disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate](/img/structure/B15124028.png)
